molecular formula C19H25N3O2S3 B1662617 N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide CAS No. 304008-29-5

N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide

Cat. No. B1662617
CAS RN: 304008-29-5
M. Wt: 423.6 g/mol
InChI Key: UWSBTSAJZMIHBL-UHFFFAOYSA-N
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Description

“N-[[trans-4-[(4,5-Dihydro1benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide” is a novel neuropeptide Y Y5 receptor-selective antagonist . It is known to bind to cloned rat Y5 receptors and antagonize NPY-evoked cAMP and calcium mobilization in vitro .

Scientific Research Applications

1. Neuropsychiatric Applications

A study by Walker et al. (2009) explored the neuropsychiatric applications of Lu AA33810, a compound structurally similar to N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide. This compound is a selective antagonist of the Neuropeptide Y Y5 receptor, which is involved in regulating stress sensitivity and appetite. The study found that Lu AA33810 exhibits anxiolytic- and antidepressant-like effects in various rat models of stress sensitivity, suggesting its potential application in treating conditions like social anxiety and depression (Walker et al., 2009).

2. Antidepressant Activity

Domin et al. (2016) also investigated the antidepressant-like activity of Lu AA33810. Their study demonstrated that the compound reverses depressive-like behavioral changes and prevents degeneration of astrocytes in the medial prefrontal cortex, a region of the brain implicated in depression. This suggests the compound’s potential role in new antidepressant therapies (Domin et al., 2016).

3. Catalytic Asymmetric Synthesis Applications

Wipf and Wang (2002) described the use of a structurally related compound, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, in catalytic asymmetric synthesis. This ligand was found to be effective in adding alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess, illustrating its potential application in the field of synthetic chemistry (Wipf & Wang, 2002).

4. Photocurrent Generation

Kucharski et al. (1999) explored the use of azobenzene amphiphiles containing a sulfonyl group, which are structurally similar to this compound. These compounds exhibit trans-cis isomerization upon illumination, and their derivatives have been used to generate photocurrent in Langmuir–Blodgett films. This research highlights potential applications in the development of optoelectronic devices (Kucharski et al., 1999).

Mechanism of Action

LU AA33810, also known as N-[[trans-4-[(4,5-Dihydro1benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide, is a potent and highly selective antagonist for the Neuropeptide Y receptor Y5 . This article will discuss the mechanism of action of LU AA33810, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

The primary target of LU AA33810 is the Neuropeptide Y receptor Y5 (NPY5R) . This receptor is part of the neuropeptide Y system, which plays a significant role in various physiological functions, including energy homeostasis, feeding behavior, and mood regulation .

Mode of Action

LU AA33810 acts as a potent and highly selective antagonist for the NPY5R . This means it binds to the NPY5R and blocks its activation, thereby inhibiting the receptor’s function .

Biochemical Pathways

Studies suggest that theMAPK/ERK and PI3K signaling pathways could be involved in the antidepressant-like effect of LU AA33810 . These pathways are crucial for various cellular processes, including cell growth, differentiation, and survival .

Pharmacokinetics

It is known that lu aa33810 can penetrate the brain, which is crucial for its antidepressant-like effects .

Result of Action

LU AA33810 has been found to exert antidepressant-like effects in animal models . It has been observed to reverse depressive-like behavioral changes and prevent degeneration of astrocytes in the medial prefrontal cortex (mPFC) . Moreover, the antidepressant-like effect of LU AA33810 was connected with the influence on brain-derived neurotrophic factor (BDNF) protein expression .

properties

IUPAC Name

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSBTSAJZMIHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028445
Record name N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304008-29-5
Record name N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 4
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 5
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 6
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide

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